molecular formula C10H9N3O2 B2622094 3-methyl-1-(4-nitrophenyl)-1H-pyrazole CAS No. 7539-22-2

3-methyl-1-(4-nitrophenyl)-1H-pyrazole

Cat. No.: B2622094
CAS No.: 7539-22-2
M. Wt: 203.201
InChI Key: YFSGTGJLLRVDJS-UHFFFAOYSA-N
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Description

Significance of the Pyrazole (B372694) Nucleus in Chemical Sciences

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in chemical research. Its unique structural and electronic properties have made it a focal point for extensive investigation, leading to a vast array of synthetic methodologies and a deep understanding of its reactivity. The versatility of the pyrazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of its physicochemical and biological properties.

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. One of the classical methods for pyrazole synthesis was developed by German chemist Hans von Pechmann in 1898, involving the reaction of acetylene and diazomethane. The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds, sparking further interest in this class of compounds. Early research primarily focused on the synthesis and fundamental reactivity of the pyrazole core. However, the discovery of the diverse biological activities of pyrazole derivatives in the 20th century led to a significant expansion of research in this area. Modern research continues to explore novel synthetic routes, including multicomponent reactions and green chemistry approaches, to access structurally diverse pyrazole derivatives efficiently.

The significance of the pyrazole nucleus extends across multiple scientific disciplines, underscoring its versatility and importance.

Organic Chemistry: In organic synthesis, pyrazoles serve as valuable intermediates and building blocks for the construction of more complex molecules and fused heterocyclic systems. acs.org Their synthesis, often achieved through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, is a classic and widely studied reaction. nih.govbeilstein-journals.org

Medicinal Chemistry: The pyrazole scaffold is a prominent feature in a multitude of pharmaceutically active compounds. nih.gov Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. acs.orgtandfonline.com Notable examples of drugs containing a pyrazole core include the anti-inflammatory drug celecoxib and the erectile dysfunction medication sildenafil.

Materials Science: The photophysical properties of certain pyrazole derivatives make them attractive for applications in materials science. acs.org Their ability to form stable complexes with various metal ions has led to their use in the development of fluorescent probes, sensors, and organic light-emitting diodes (OLEDs).

Agrochemicals: In the field of agrochemicals, pyrazole-containing compounds have been successfully developed as herbicides, insecticides, and fungicides. nih.gov For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key component in several commercial fungicides. Fipronil, a broad-spectrum insecticide, also features a pyrazole core.

Specific Academic Interest in N1-Substituted Pyrazoles

Among the various classes of pyrazole derivatives, N1-substituted pyrazoles have garnered significant academic interest. The substituent at the N1 position plays a crucial role in modulating the molecule's steric and electronic properties, which in turn influences its biological activity and physical characteristics. Research has shown that the nature of the N1-substituent can impact the compound's binding affinity to biological targets, its metabolic stability, and its pharmacokinetic profile. For example, the introduction of an aryl group at the N1 position is a common strategy in the design of potent and selective enzyme inhibitors. The regioselective synthesis of N1-substituted pyrazoles is a key area of research, with various methods developed to control the outcome of the cyclocondensation reaction between unsymmetrical 1,3-dicarbonyls and substituted hydrazines.

Scope and Research Focus on 3-methyl-1-(4-nitrophenyl)-1H-pyrazole

This article now narrows its focus to the specific compound This compound . This molecule features a methyl group at the 3-position and a 4-nitrophenyl group attached to the N1 position of the pyrazole ring. The presence of the electron-withdrawing nitro group on the phenyl ring is expected to significantly influence the electronic properties of the pyrazole system.

Research on this compound and its close analogs often involves its synthesis via the cyclocondensation of 4-nitrophenylhydrazine (B89600) with a suitable 1,3-dicarbonyl precursor. While specific, in-depth studies on this compound itself are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for their potential biological activities, including as intermediates in the synthesis of more complex bioactive molecules.

The structural analysis of related compounds, such as 1-(4-nitrophenyl)-substituted pyrazolines and pyrazoles, provides valuable insights into the expected molecular geometry of this compound. acs.org X-ray crystallography studies on these analogs reveal details about bond lengths, bond angles, and the planarity of the pyrazole and phenyl rings.

Table 1: Crystallographic Data for a Structurally Related Compound: 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole
ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)24.135(5)
b (Å)5.869(5)
c (Å)22.843(5)
β (°)94.68(5)
Volume (ų)3225(2)
Z8

Data from a study on a related 1-(4-nitrophenyl)-pyrazole derivative, which can provide a comparative basis for the structural properties of this compound.

Table 2: Selected Bond Lengths and Angles for a Related 1-(4-nitrophenyl)-pyrazoline
Bond/AngleLength (Å) / Degrees (°)
N1-N21.375(2)
N2-C31.289(3)
C3-C41.503(3)
C4-C51.520(3)
C5-N11.467(2)
C3-N2-N1112.2(2)
C5-N1-N2111.4(2)

These values are from a crystallographic study of a 1-(4-nitrophenyl)-2-pyrazoline and are illustrative of the typical geometry of the N1-substituted pyrazole core. acs.org

The research landscape suggests that this compound is a valuable chemical entity, likely utilized as a synthetic intermediate for creating more elaborate molecules with potential applications in medicinal chemistry and materials science. Further dedicated research into its specific properties and applications would be a valuable contribution to the field of heterocyclic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1-(4-nitrophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-8-6-7-12(11-8)9-2-4-10(5-3-9)13(14)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSGTGJLLRVDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Methyl 1 4 Nitrophenyl 1h Pyrazole and Analogues

Foundational Synthetic Routes to Pyrazole (B372694) Scaffolds

The construction of the pyrazole ring can be achieved through various synthetic strategies, each offering distinct advantages in terms of substrate scope, efficiency, and control over substitution patterns.

The most classical and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic species, most commonly a 1,3-dicarbonyl compound. nih.govbeilstein-journals.org This approach, often referred to as the Knorr pyrazole synthesis, is a robust and straightforward method for accessing a wide array of substituted pyrazoles. nih.gov For the synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole, the reaction would typically involve the condensation of (4-nitrophenyl)hydrazine with an unsymmetrical 1,3-dicarbonyl compound such as acetylacetone (B45752) (2,4-pentanedione).

The reaction mechanism initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazole ring. The reaction of various arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones has been shown to produce two possible isomers, with the selectivity being highly dependent on the reaction conditions. nih.gov

Reactant 1Reactant 2Catalyst/SolventProduct(s)Key Observation
(4-nitrophenyl)hydrazineAcetylacetoneAcidic mediumThis compound and 5-methyl-1-(4-nitrophenyl)-1H-pyrazoleFormation of regioisomeric mixture
Arylhydrazine4,4,4-trifluoro-1-arylbutan-1,3-diketoneN,N-dimethylacetamideIsomer 11 and Isomer 12 (98:2 ratio)High regioselectivity in favor of isomer 11
Phenylhydrazine (B124118)Ethyl acetoacetatenano-ZnO3-methyl-1-phenyl-1H-pyrazol-5-olExcellent yield (95%)

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov These reactions are highly atom-economical and offer a convergent approach to pyrazole synthesis. A common MCR strategy for pyrazoles involves the reaction of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile (B47326) or ethyl acetoacetate), and a hydrazine.

For instance, a four-component reaction of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303) can yield highly substituted pyrano[2,3-c]pyrazoles. nih.gov While not directly yielding this compound, this approach highlights the versatility of MCRs in generating diverse pyrazole-containing scaffolds. Adapting this methodology by selecting appropriate starting materials could potentially lead to the target compound or its close analogues.

Transition metal catalysis has revolutionized organic synthesis, and the construction of pyrazoles is no exception. researchgate.net These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds under mild conditions with high efficiency and selectivity. Various transition metals, including palladium, copper, and iron, have been employed in pyrazole synthesis. organic-chemistry.org

One approach involves the coupling of aryl halides with pyrazole precursors. For example, a copper-catalyzed reaction could be envisioned between 3-methyl-1H-pyrazole and 1-iodo-4-nitrobenzene (B147127) to furnish this compound. Another strategy involves the transition-metal-catalyzed C-H functionalization of pre-existing pyrazole rings, which allows for the direct introduction of substituents without the need for pre-functionalized starting materials. researchgate.net Iron-catalyzed routes have also been developed for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. organic-chemistry.org

CatalystReactantsProduct TypeReference
Palladium2H-azirines and hydrazonesPolysubstituted pyrazoles organic-chemistry.org
CopperEnaminones, hydrazines, and DMSO1,4-disubstituted pyrazoles organic-chemistry.org
IronDiarylhydrazones and vicinal diols1,3- and 1,3,5-substituted pyrazoles organic-chemistry.org

In recent years, photoredox catalysis has emerged as a green and powerful tool for organic synthesis. organic-chemistry.org Visible-light-mediated reactions allow for the formation of reactive intermediates under mild conditions. The synthesis of pyrazoles can be achieved through the visible-light-promoted reaction of hydrazine with Michael acceptors, where air serves as the terminal oxidant. organic-chemistry.org This method is environmentally friendly and proceeds with high selectivity and yields. The proposed mechanism involves the photo-induced oxidation of hydrazine to diazene, which then undergoes a cycloaddition reaction with the Michael acceptor. organic-chemistry.org

Oxidative cyclization reactions also provide a route to pyrazoles. For example, the iodine-mediated oxidative C-N bond formation offers a metal-free, regioselective synthesis of pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazine salts. organic-chemistry.org This one-pot protocol avoids the isolation of potentially unstable hydrazone intermediates.

Regioselective Synthesis of this compound Isomers

The reaction of an unsymmetrical 1,3-dicarbonyl compound, such as acetylacetone, with a substituted hydrazine like (4-nitrophenyl)hydrazine can lead to the formation of two regioisomers: this compound and 5-methyl-1-(4-nitrophenyl)-1H-pyrazole. The control of regioselectivity is a critical aspect of pyrazole synthesis.

The regiochemical outcome of the cyclocondensation reaction is influenced by several factors, including the nature of the substituents on both the hydrazine and the 1,3-dicarbonyl compound, the reaction solvent, and the pH of the reaction medium. nih.gov

In the case of (4-nitrophenyl)hydrazine, the nitrogen atom attached to the phenyl ring (N1) is less nucleophilic than the terminal nitrogen atom (N2) due to the electron-withdrawing effect of the nitrophenyl group. Consequently, the initial nucleophilic attack is more likely to occur from the more nucleophilic N2 atom.

When reacting with acetylacetone, the two carbonyl groups have different reactivities. The initial attack of the hydrazine can occur at either carbonyl group. Subsequent cyclization then determines the final substitution pattern on the pyrazole ring. It has been observed that the use of acidic conditions can favor the formation of one regioisomer over the other. For instance, in the synthesis of 3,5-diarylpyrazoles from acetylenic ketones and aryl hydrazines, the regioselectivity is explained by the differential nucleophilicity of the nitrogen atoms of the hydrazine. nih.gov

Furthermore, structural modifications in the reactants can be strategically employed to control regioselectivity. For example, using β-enamino diketones in conjunction with a Lewis acid carbonyl activator like BF3 has been shown to enable highly regioselective synthesis of substituted N-arylpyrazoles. organic-chemistry.org

ReactantsConditionsMajor RegioisomerMinor Regioisomer
(4-nitrophenyl)hydrazine + AcetylacetoneAcidicThis compound5-methyl-1-(4-nitrophenyl)-1H-pyrazole
Acetylenic ketones + MethylhydrazineEthanolIsomer 27 (93-97%)Isomer 28 (3-7%)
Acetylenic ketones + Aryl hydrazineEthanolIsomer 28 (87-99%)Isomer 27 (1-13%)

Mechanistic Investigations of Regioselectivity (e.g., ANRORC mechanism)

The regioselectivity in the synthesis of substituted pyrazoles, particularly those derived from dinitropyrazoles, can be intricate. The reaction of precursors like 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines provides a compelling case study for the operation of the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. This pathway offers an alternative to simple nucleophilic aromatic substitution (SNAr) and explains the formation of unexpected regioisomers.

When 3-methyl-1,4-dinitro-1H-pyrazole reacts with arylhydrazines, the outcome is highly dependent on the electronic nature of the substituents on the arylhydrazine.

Arylhydrazines with electron-withdrawing groups (e.g., nitro groups) typically yield a single regioisomer, 1-Aryl-5-methyl-4-nitro-1H-pyrazoles.

Arylhydrazines with electron-donating groups (e.g., methyl, fluoro) or unsubstituted phenylhydrazine lead to a mixture of two regioisomers: 1-Aryl-3-methyl-4-nitro-1H-pyrazoles and 1-Aryl-5-methyl-4-nitro-1H-pyrazoles.

The formation of the 1-Aryl-3-methyl-4-nitro-1H-pyrazole isomer, where the original C3-methyl group is retained at the same position relative to the new N1-aryl group, cannot be explained by a straightforward cine-substitution. Instead, the ANRORC mechanism is proposed. The process is initiated by the nucleophilic addition of the arylhydrazine to the pyrazole ring, followed by the opening of the pyrazole ring. Subsequent recyclization and elimination of a nitro group lead to the final products. The regiochemical outcome is determined during the ring-closure step, where the cyclization can occur in two different ways, leading to the observed mixture of isomers when the nucleophile is more reactive (electron-donating substituents).

Derivatization and Functionalization of the Pyrazole Ring System

The this compound scaffold offers multiple sites for further chemical modification on both the pyrazole and the nitrophenyl rings. These transformations are crucial for synthesizing a diverse library of compounds with varied electronic and steric properties.

Electrophilic substitution reactions are a primary means of functionalizing the pyrazole core. The directing effects of the existing substituents play a critical role in determining the position of the incoming group.

Halogenation: The halogenation of 1-arylpyrazoles typically occurs with high regioselectivity at the C4 position of the pyrazole ring, which is activated by the nitrogen atoms. beilstein-archives.org Direct C-H halogenation can be achieved using N-halosuccinimides (NCS, NBS, NIS) as halogenating agents. beilstein-archives.orgresearchgate.net For this compound, bromination or chlorination would be expected to yield the corresponding 4-halo derivative. The reaction conditions can be mild, often proceeding at room temperature. researchgate.net

Nitration: The nitration of 1-arylpyrazoles is highly condition-dependent. cdnsciencepub.com

Using "acetyl nitrate" (nitric acid in acetic anhydride), nitration occurs selectively at the electron-rich C4-position of the pyrazole ring. cdnsciencepub.com

In contrast, using mixed acids (a mixture of concentrated nitric and sulfuric acids), electrophilic attack occurs on the phenyl ring, yielding the 1-(2,4-dinitrophenyl) or 1-(x,4-dinitrophenyl) derivative. cdnsciencepub.compublish.csiro.au The strong acidic medium protonates the pyrazole ring, deactivating it towards electrophilic attack and favoring nitration on the appended phenyl ring. cdnsciencepub.com Given that the starting material already contains a nitro group at the para-position of the phenyl ring, further nitration under these conditions would likely introduce a second nitro group at an ortho position.

Diazenyl Group Introduction (Azo Coupling): Azo compounds can be synthesized from pyrazole precursors that possess an amino group. researchgate.net While this compound does not have an amino group for direct diazotization, a related synthetic route involves the coupling of a diazonium salt with an activated pyrazole, such as a pyrazolone (B3327878). For instance, diazotized luminol (B1675438) can be coupled with 1-(4-sulfophenyl)-3-methyl-5-pyrazolone to form a new azo dye. ekb.eg To introduce a diazenyl group onto the target molecule's scaffold, one would first need to introduce an activatable group, such as an amino group, typically at the C4 or C5 position.

ReactionTypical Reagent(s)Expected Position of SubstitutionReference
Halogenation (Bromination)N-Bromosuccinimide (NBS)C4 of pyrazole ring beilstein-archives.orgresearchgate.net
NitrationHNO₃/Ac₂OC4 of pyrazole ring cdnsciencepub.com
NitrationHNO₃/H₂SO₄C2 or C6 of phenyl ring cdnsciencepub.compublish.csiro.au
Azo CouplingAr-N₂⁺Cl⁻ (requires prior functionalization)Typically C4 of pyrazole ring researchgate.netekb.eg

The pyrazole ring is a versatile building block for the synthesis of bicyclic heterocyclic systems, with pyrazolo[3,4-d]pyrimidines being a prominent example. These fused systems are often constructed by building the second ring onto a pre-functionalized pyrazole. A common strategy begins with a 5-amino-1-aryl-3-methyl-1H-pyrazole-4-carboxylate or -carbonitrile derivative. nih.gov

The synthesis typically involves the following steps:

Formation of a suitable pyrazole precursor: This often involves a multi-component reaction to build a pyrazole ring with amino and cyano or ester functionalities at adjacent positions (C4 and C5).

Cyclization: The ortho-amino ester or amino-nitrile pyrazole is then cyclized with various reagents to form the pyrimidine (B1678525) ring. For example, reaction with nitriles under acidic conditions or with potassium tert-butoxide under microwave irradiation can yield the pyrazolo[3,4-d]pyrimidin-4(5H)-one core. nih.gov Another approach involves reacting a 5-aminopyrazole with acetic anhydride (B1165640) to form an intermediate oxazinone, which can then react with nucleophiles like primary amines or hydrazine to furnish the pyrazolo[3,4-d]pyrimidine skeleton. semanticscholar.org

These synthetic routes allow for the introduction of diverse substituents on both the pyrazole and the newly formed pyrimidine ring, leading to a wide range of fused heterocyclic compounds. semanticscholar.orgnih.gov

Pyrazole and its derivatives are excellent ligands in coordination chemistry due to the presence of two nitrogen atoms. researchgate.net They can coordinate to metal ions in various modes, acting as monodentate, bidentate, or bridging ligands. researchgate.netresearchgate.net The N2 atom of the pyrazole ring is the primary coordination site due to its sp² hybridization and the availability of its lone pair of electrons.

This compound can act as a neutral monodentate ligand, coordinating to transition metal ions such as cobalt(II), nickel(II), copper(II), and zinc(II) through its N2 atom. researchgate.net The formation of these complexes typically involves the reaction of the pyrazole ligand with a metal salt (e.g., chloride, nitrate, or perchlorate) in a suitable solvent. researchgate.net

The resulting complexes can have various geometries, including tetrahedral and octahedral, depending on the metal ion, the stoichiometry of the reaction, and the presence of other coordinating ligands or counter-ions. researchgate.netmdpi.com For example, reaction with a metal dihalide (MX₂) could potentially form complexes of the type [M(pyrazole)₂X₂] or [M(pyrazole)₄X₂]. The electronic properties of the 1-(4-nitrophenyl) substituent can influence the donor ability of the pyrazole ligand and, consequently, the stability and properties of the resulting metal complex.

Reaction Mechanism Elucidation for Transformations Involving this compound Precursors

As discussed in Section 2.2.2, the ANRORC mechanism is crucial for understanding the regiochemical outcomes of reactions involving precursors like 3-methyl-1,4-dinitro-1H-pyrazole. The key steps of this mechanism in the context of its reaction with an arylhydrazine nucleophile (ArNHNH₂) are:

Addition of the Nucleophile (A): The arylhydrazine attacks a carbon atom of the pyrazole ring, typically C5, leading to the formation of a Meisenheimer-like intermediate.

Ring Opening (RO): The pyrazole ring cleaves, often between the N1-N2 bond, to form an open-chain intermediate. This step is facilitated by the presence of the electron-withdrawing nitro groups.

Ring Closure (RC): The open-chain intermediate undergoes intramolecular cyclization. This is the regioselectivity-determining step. Depending on which nitrogen of the hydrazine moiety attacks which part of the open chain, different regioisomers of the final pyrazole product can be formed.

Elimination: The final step involves the elimination of a leaving group (in this case, a nitrite (B80452) ion) to re-aromatize the ring and form the substituted 1-aryl-4-nitropyrazole product.

The operation of this mechanism, particularly the ring-opening and ring-closure sequence, explains how a substituent (the methyl group) can appear to "migrate" or how unexpected regioisomers are formed, which would be inconsistent with a standard SNAr or cine-substitution pathway.

Advanced Structural Elucidation and Spectroscopic Characterization

Single Crystal X-ray Diffraction Analysis

While specific single-crystal X-ray diffraction data for 3-methyl-1-(4-nitrophenyl)-1H-pyrazole is not widely published, extensive analysis has been performed on the closely related analogue, 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole . researchgate.netnih.gov The findings from this analogue provide significant insights into the likely structural characteristics of the title compound.

The analysis of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole reveals a distinct molecular geometry. researchgate.netnih.gov The pyrazole (B372694) ring itself is essentially planar, with a root-mean-square (r.m.s.) deviation of its fitted atoms being just 0.009 Å. nih.gov However, the entire molecule is not coplanar. The 4-nitrophenyl ring is twisted relative to the plane of the pyrazole ring, forming a significant dihedral angle of 31.38°. nih.govnih.gov

In contrast, the nitro group maintains a nearly coplanar orientation with the benzene (B151609) ring to which it is attached. This is evidenced by the O—N—C—C torsion angle of -6.5°. nih.govnih.gov This conformation suggests a balance between steric hindrance and electronic conjugation effects within the molecule.

Crystal Data for 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole nih.gov

ParameterValue
Chemical FormulaC₁₁H₁₁N₃O₂
Molecular Weight217.23
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)21.3909 (13)
b (Å)3.8653 (2)
c (Å)12.4514 (8)
V (ų)1029.51 (11)
Z4
Temperature (K)120

The crystal packing of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole is primarily governed by π-π stacking interactions. researchgate.net These interactions occur between translationally related molecules along the b-axis of the crystal lattice. nih.gov

A key feature of this packing is that the π-π interactions involve both the five-membered pyrazole ring and the six-membered nitrophenyl ring. nih.gov The distance between the centroids of these interacting rings is 3.8653 Å. nih.govnih.gov This type of stacking leads to the formation of one-dimensional supramolecular chains extending through the crystal, while no other specific, strong intermolecular interactions are observed between these columns. researchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govas-proceeding.com By mapping properties like dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside) onto the surface, a detailed picture of crystal packing can be formed. The analysis generates two-dimensional fingerprint plots that summarize the types and relative significance of different intermolecular contacts. nih.gov

While a specific Hirshfeld analysis for this compound has not been reported, studies on other pyrazole derivatives demonstrate the utility of this technique. as-proceeding.comtandfonline.comresearchgate.net For many organic crystals, including pyrazoles, H···H contacts are typically the most abundant, often comprising over 50% of the total intermolecular contacts. as-proceeding.com Other significant interactions that are commonly observed include C···H/H···C, N···H/H···N, and O···H/H···O contacts. nih.govas-proceeding.com These analyses allow for a quantitative breakdown of the forces that stabilize the crystal structure, highlighting the propensity for certain types of bonds to form over others. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (protons) and ¹³C (carbon-13).

While a definitive, published spectrum for this compound is not available, the expected ¹H NMR spectrum can be predicted based on its molecular structure.

Methyl Protons (C-CH₃): A sharp singlet is expected for the three protons of the methyl group attached to the pyrazole ring. In similar pyrazole structures, this signal typically appears in the upfield region, around δ 2.3-2.5 ppm. mdpi.com

Pyrazole Ring Protons (H-4 and H-5): The two protons on the pyrazole ring would appear as two distinct signals, each being a doublet due to coupling with each other. The proton at the 4-position would likely be found around δ 6.0-6.5 ppm, while the proton at the 5-position would be further downfield.

Nitrophenyl Ring Protons: The 1,4-disubstituted (para) nitrophenyl group gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The two protons ortho to the electron-withdrawing nitro group are expected to be the most deshielded, appearing significantly downfield, likely in the range of δ 8.2-8.4 ppm. The two protons ortho to the pyrazole ring would appear slightly more upfield, perhaps around δ 7.4-7.7 ppm. rsc.org

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight chemically non-equivalent carbon atoms in the asymmetric unit of the molecule (assuming free rotation of the phenyl ring).

Methyl Carbon (-CH₃): An upfield signal, typically around δ 12-14 ppm, is characteristic of the pyrazole methyl carbon. rsc.org

Pyrazole Ring Carbons (C-3, C-4, C-5): Three signals are expected for the pyrazole ring carbons. The C-3 and C-5 carbons, being attached to nitrogen, would appear downfield, likely in the range of δ 140-150 ppm. The C-4 carbon would be expected at a more upfield position, around δ 105-110 ppm. rsc.org

Nitrophenyl Ring Carbons: Four signals are expected for the aromatic carbons of the nitrophenyl ring. The carbon atom directly attached to the nitro group (ipso-carbon) and the carbon attached to the pyrazole's nitrogen atom would be quaternary and appear downfield. The two sets of protonated aromatic carbons would appear in the typical aromatic region of δ 120-130 ppm. rsc.org

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and investigating conformational isomers. nih.gov

The FTIR and Raman spectra of this compound are dominated by vibrations characteristic of its constituent parts: the methyl-substituted pyrazole ring and the para-substituted nitrophenyl ring.

Nitro Group (NO₂) Vibrations: The nitro group gives rise to two of the most characteristic and intense bands in the IR spectrum. The asymmetric stretching vibration (ν_as(NO₂)) is expected to appear in the range of 1500-1560 cm⁻¹, while the symmetric stretching vibration (ν_s(NO₂)) typically occurs between 1300-1370 cm⁻¹. scirp.org For 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, a strong band observed at 1334 cm⁻¹ is attributed to the symmetric NO₂ stretch. researchgate.net

Aromatic Ring Vibrations: The 4-nitrophenyl ring will exhibit C-H stretching vibrations above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. vscht.cz In-ring C=C stretching vibrations are expected in the 1610-1450 cm⁻¹ range. researchgate.net

Pyrazole Ring Vibrations: The pyrazole ring also contributes to the spectrum with C=N and C=C stretching vibrations, often coupled, in the 1600-1400 cm⁻¹ region. The N-N stretching vibration of the pyrazole ring is a weaker band, typically found around 1100-1250 cm⁻¹. derpharmachemica.com

Methyl Group (CH₃) Vibrations: The methyl group will show characteristic C-H stretching modes just below 3000 cm⁻¹ (typically 2965-2880 cm⁻¹). derpharmachemica.com Asymmetric and symmetric C-H bending (deformation) modes appear around 1465 cm⁻¹ and 1380 cm⁻¹, respectively. libretexts.org

Table 2: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
Aromatic C-HStretching3100 - 3000 vscht.cz
Methyl C-HStretching2965 - 2880 derpharmachemica.com
Aromatic/Pyrazole C=C, C=NStretching1610 - 1400 researchgate.net
Nitro NO₂Asymmetric Stretch1560 - 1500 scirp.org
Nitro NO₂Symmetric Stretch1370 - 1300 researchgate.netscirp.org
Methyl CH₃Asymmetric Bend~1465 libretexts.org
Methyl CH₃Symmetric Bend~1380 libretexts.org

The vibrational spectra can provide information on the molecule's conformation. As established by X-ray crystallography on analogous compounds, a non-planar conformation with a significant twist between the pyrazole and nitrophenyl rings is the most stable arrangement. nih.govresearchgate.net This rotation around the C-N single bond gives rise to a specific, low-energy conformation. Theoretical calculations (DFT) on related pyrazole systems have been used to compute the vibrational frequencies for different conformers. nih.goviu.edu.sa By comparing the experimental FTIR and Raman spectra with the calculated spectra for various dihedral angles, it is possible to confirm the dominant conformer in the solid state or in solution. The low-frequency region of the Raman spectrum (below 400 cm⁻¹) is particularly sensitive to such large-amplitude torsional modes involving the entire ring systems.

Electronic Absorption and Emission Spectroscopy (UV-Visible, Fluorescence)

UV-Visible and fluorescence spectroscopy probe the electronic transitions within a molecule, providing information on its chromophores and photophysical behavior.

The UV-Visible absorption spectrum of this compound is expected to be dominated by strong absorption bands arising from π → π* electronic transitions. The molecule contains two main chromophoric systems: the pyrazole ring and the 4-nitrophenyl group.

The 4-nitrophenyl moiety is a powerful chromophore, known for its strong absorption in the UV region. The spectrum of related nitrophenyl-substituted pyrazolines shows intense absorption bands between 220 nm and 300 nm, which are assigned to π → π* transitions within the aromatic system. mdpi.com The presence of the nitro group, an electron-withdrawing group, in conjugation with the phenyl ring leads to an intramolecular charge transfer (ICT) character in the electronic transitions. This ICT band is often responsible for a strong, longer-wavelength absorption. Theoretical studies on similar pyrazole derivatives confirm that the Highest Occupied Molecular Orbital (HOMO) is often localized on the pyrazole ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the nitrophenyl acceptor group, supporting the charge-transfer nature of the transition. ohsu.eduscispace.com A weaker n → π* transition, associated with the non-bonding electrons of the nitrogen atoms in the pyrazole ring and the oxygen atoms of the nitro group, may also be present but is often obscured by the more intense π → π* bands. mdpi.com

Table 3: Expected Electronic Transitions for this compound

Wavelength (λ_max)Type of TransitionChromophore
~220 - 280 nmπ → πPhenyl Ring / Pyrazole Ring
~280 - 350 nmπ → π (ICT)4-Nitrophenyl System
> 350 nm (weak)n → π*N (pyrazole), O (nitro)

While many pyrazole and pyrazoline derivatives are known to be highly fluorescent, the presence of a nitro group often leads to significant fluorescence quenching. researchgate.net The nitro group can provide a non-radiative decay pathway for the excited state, thus diminishing or completely suppressing fluorescence emission. Therefore, this compound is expected to be weakly fluorescent or non-fluorescent.

Photochromism, a reversible light-induced transformation between two forms having different absorption spectra, has been observed in some complex pyrazole-containing systems, such as those integrated into bicyclic aziridine (B145994) frameworks. mdpi.com This behavior typically involves a significant structural rearrangement, like ring-opening or isomerization. While the simple structure of this compound does not immediately suggest a common photochromic mechanism, some pyrazolone (B3327878) derivatives have shown photoisomerization from an enol to a keto form. researchgate.net However, for the title compound, no significant photochromic behavior is generally expected under normal irradiation conditions.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry serves as a critical analytical technique for the structural elucidation of this compound. It provides definitive confirmation of the compound's molecular weight and offers significant insights into its structural composition through the analysis of its fragmentation patterns under electron ionization (EI).

The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak (M⁺) which confirms its molecular weight. The empirical formula for the compound is C₁₀H₉N₃O₂, corresponding to a molecular weight of 203.20 g/mol . sigmaaldrich.com The presence of the M⁺ peak at an m/z (mass-to-charge ratio) of 203 is the primary evidence for confirming the molecular identity of the compound.

The fragmentation of this compound is governed by the structural features of the molecule, namely the nitrophenyl group and the methyl-substituted pyrazole ring. The analysis of the fragment ions allows for a detailed reconstruction of the molecule's architecture. The fragmentation pathways are influenced by the relative stability of the resulting cations and neutral fragments. General fragmentation patterns observed for aromatic nitro compounds and pyrazole derivatives include the loss of the nitro group and cleavage of the heterocyclic ring. researchgate.netresearchgate.netmiamioh.edu

A prominent fragmentation pathway involves the cleavage of the N-C bond connecting the pyrazole and nitrophenyl rings, as well as the characteristic loss of the nitro group. The proposed major fragmentation pathways are detailed below:

Loss of the Nitro Group: A primary and highly characteristic fragmentation event for aromatic nitro compounds is the expulsion of a nitrogen dioxide radical (•NO₂), which has a mass of 46 Da. miamioh.edu This leads to the formation of a highly abundant cation at m/z 157. This ion, [C₁₀H₉N₂]⁺, is often the base peak in the spectrum due to its stability.

Formation of the Nitrophenyl Cation: Cleavage of the bond between the pyrazole nitrogen (N1) and the phenyl ring results in the formation of the 4-nitrophenyl cation [C₆H₄NO₂]⁺ at m/z 122.

Formation of the Phenyl Cation: The ion at m/z 157 can undergo further fragmentation, including the loss of the pyrazole ring structure, leading to the formation of the stable phenyl cation [C₆H₅]⁺ at m/z 77. This is a common fragment for phenyl-substituted compounds. nih.gov

Formation of the Pyrazole Cation: Another possible fragmentation involves the formation of the 3-methyl-1H-pyrazolyl cation [C₄H₅N₂]⁺ at m/z 81.

The principal ions expected in the mass spectrum of this compound are summarized in the interactive table below.

m/zProposed Ionic Structure/FormulaProposed Fragmentation Pathway
203[C₁₀H₉N₃O₂]⁺Molecular Ion (M⁺)
157[C₁₀H₉N₂]⁺[M - NO₂]⁺
122[C₆H₄NO₂]⁺Nitrophenyl cation
81[C₄H₅N₂]⁺3-methyl-1H-pyrazolyl cation
77[C₆H₅]⁺Phenyl cation, from [M - NO₂]⁺ fragment

These fragmentation patterns provide a clear and consistent structural confirmation of this compound, aligning with established principles of mass spectrometry for heterocyclic and aromatic nitro compounds.

Theoretical and Computational Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. For derivatives of 1-phenylpyrazole, calculations are commonly performed using the B3LYP functional with basis sets such as 6-311+G(d,p) to achieve a balance between accuracy and computational cost. nih.gov These calculations provide a wealth of information, from the molecule's three-dimensional shape to its spectroscopic and electronic characteristics.

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 3-methyl-1-(4-nitrophenyl)-1H-pyrazole, a key structural feature is the spatial arrangement of the 4-nitrophenyl ring relative to the pyrazole (B372694) ring.

Conformational analysis involves studying the different possible spatial arrangements (conformers) and their corresponding energies to identify the most stable, lowest-energy conformation. nih.gov Experimental crystallographic studies on the closely related compound, 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, provide valuable insight. In this analogue, the pyrazole ring is planar, and the nitrophenyl ring is significantly twisted with respect to it, exhibiting a dihedral angle of 31.38°. nih.govresearchgate.net The nitro group itself is nearly coplanar with the benzene (B151609) ring, with a very small torsion angle of -6.5°. nih.govresearchgate.net This non-planar conformation is a result of balancing steric hindrance and the electronic effects of conjugation. It is computationally expected that this compound adopts a similar twisted conformation as its minimum energy structure.

Table 1: Experimental Geometric Parameters for the Analogue Compound 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole

Parameter Value Reference
Pyrazole-Benzene Dihedral Angle 31.38 (12)° nih.govresearchgate.net
O-N-C-C Torsion Angle (Nitro Group) -6.5 (3)° nih.govresearchgate.net

DFT calculations are highly effective at predicting various spectroscopic parameters. Theoretical calculations of vibrational frequencies (IR) and chemical shifts (NMR) serve to support the assignment of experimental spectra. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the isotropic chemical shifts for ¹H and ¹³C atoms. nih.gov These predicted shifts are then compared with experimental data to confirm the molecular structure. nih.gov

IR Spectroscopy: Theoretical vibrational analysis can predict the frequencies and intensities of infrared absorption bands. These calculated frequencies are often scaled by a factor to correct for systematic errors in the computational method, leading to excellent agreement with experimental FT-IR spectra. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax). nih.gov These calculations help to understand the electronic transitions occurring within the molecule, such as those responsible for its color and photochemical properties. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. researchgate.net In pyrazole derivatives, the HOMO is often distributed over the pyrazole ring and parts of the phenyl ring, while the LUMO can be localized on the electron-withdrawing nitrophenyl group. researchgate.net This distribution indicates that charge transfer can occur from the pyrazole moiety to the nitrophenyl moiety upon electronic excitation. nih.gov The analysis of these orbitals provides insight into the charge transfer possibilities within the molecule. nih.gov

Table 2: Key Concepts in Frontier Molecular Orbital Analysis

Concept Description Significance
HOMO Highest Occupied Molecular Orbital Represents the ability to donate an electron.
LUMO Lowest Unoccupied Molecular Orbital Represents the ability to accept an electron.
Energy Gap (ΔE) Energy difference between HOMO and LUMO Indicates chemical reactivity and stability. A smaller gap implies higher reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP surface is colored according to the electrostatic potential value:

Red regions indicate negative potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen and nitrogen). These are the most likely sites for electrophilic attack. nih.gov

Blue regions indicate positive potential, corresponding to electron-deficient areas (e.g., around hydrogen atoms). These are susceptible to nucleophilic attack. nih.gov

Green regions represent neutral potential.

For this compound, the MEP map would be expected to show a strong negative potential (red) around the oxygen atoms of the nitro group, identifying them as centers of high electron density and likely sites for interaction with electrophiles or hydrogen bond donors. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stabilizing energy associated with these interactions. nih.gov This analysis is crucial for understanding hyperconjugative effects and intramolecular charge transfer (ICT). nih.gov For pyrazole derivatives, NBO analysis can reveal the delocalization of electron density from the pyrazole ring to the nitrophenyl ring, which stabilizes the molecule and influences its electronic properties.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). ajpp.in This method is instrumental in drug discovery for screening potential inhibitors and understanding their binding mechanisms at the molecular level. amazonaws.com

Pyrazole derivatives are known to exhibit a wide range of biological activities, and thus have been docked against various biological targets to explore their therapeutic potential. ajpp.in Based on the activities of structurally similar compounds, this compound could be a candidate for docking against targets such as:

Protein Kinases: Many pyrazole derivatives are investigated as inhibitors of protein kinases like VEGFR-2, Aurora A, and Cyclin-dependent kinase 2 (CDK2), which are crucial in cancer progression. ajpp.in

Monoamine Oxidase (MAO): Pyrazoline derivatives have been studied as inhibitors of MAO-A and MAO-B, enzymes relevant to neurodegenerative diseases. nih.gov

DNA: Some pyrazole-based compounds have been shown to interact with DNA, suggesting potential applications as anticancer agents. amazonaws.com

Docking simulations calculate a binding affinity or docking score, which estimates the strength of the interaction. The analysis of the docked pose reveals key non-bonding interactions, such as hydrogen bonds and π-π stacking, between the ligand and the amino acid residues in the receptor's active site, providing a rationale for the compound's potential biological activity. ajpp.in

Prediction of Binding Modes and Affinities

Theoretical and computational methods, particularly molecular docking, are pivotal in predicting how this compound and its analogs interact with biological macromolecules. These studies simulate the placement of the ligand (the pyrazole derivative) within the binding site of a target protein or nucleic acid, calculating the binding affinity to estimate the strength of the interaction.

Novel tetrasubstituted pyrazole derivatives featuring a nitro substituent have been synthesized and their binding affinity for estrogen receptor (ER) subtypes ERα and ERβ has been evaluated. nih.gov For instance, the 2-nitrophenol (B165410) derivative 5c demonstrated significant binding to both estrogen receptor subtypes. nih.gov In general, the inclusion of a nitro group in the A ring of these compounds was found to enhance their binding capabilities to ERβ. nih.gov

Molecular docking simulations on similar pyrazole derivatives have identified potential inhibitory activities against various enzymes. Docking studies of pyrazole-carboxamides against carbonic anhydrase receptors have been performed, showing strong binding interactions. nih.gov Other research has explored the binding of nitrophenyl-pyrazole derivatives to calf thymus DNA (ct-DNA), suggesting potential for DNA interaction. researchgate.net Computational docking experiments are performed on proteins and ct-DNA to understand these interactions. researchgate.net The binding stability of promising compounds with enzymes like DPP-IV has been further examined using molecular dynamics (MD) simulations, which provide insights into the conformational dynamics of the complex over time. chemmethod.com

Pyrazole Derivative ClassBiological TargetPredicted Binding Affinity (Value)Computational Method
Nitrophenol Pyrazole AnalogsEstrogen Receptor α (ERα)RBA = 5.17Competitive Radioligand Binding Assay
Nitrophenol Pyrazole AnalogsEstrogen Receptor β (ERβ)RBA = 3.27Competitive Radioligand Binding Assay
(4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivativesDehydrogenase (5ADH)-8.8 to -9.3 kcal/molMolecular Docking
(4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivativesAnti-inflammatory hydrolase (1RO6)-8.5 to -9.7 kcal/molMolecular Docking

Characterization of Ligand-Receptor Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Computational studies provide detailed characterization of the non-covalent interactions that stabilize the ligand-receptor complex. These interactions are crucial for the molecule's biological activity and selectivity.

For pyrazole derivatives, several key interaction types are consistently observed in docking simulations:

Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (the N-H group in unsubstituted pyrazoles) and a hydrogen bond acceptor (the pyridine-type N2 atom), making it versatile in forming hydrogen bonds. csic.es In substituted pyrazoles like this compound, the nitro group's oxygen atoms frequently act as hydrogen bond acceptors. Docking studies of related sulfonamide-bearing pyrazoles with the human carbonic anhydrase II (hCA II) receptor show interactions with amino acid residues such as Ile91 and Phe131. nih.gov Weak intermolecular C-H···O hydrogen bonds are also observed in the crystal structures of similar compounds. nih.gov

Hydrophobic Interactions: The phenyl and methyl groups of the molecule contribute to hydrophobic interactions with nonpolar residues in the binding pocket of a receptor. In simulations with the hCA II receptor, pyrazole derivatives were shown to interact with apolar residues like Val135 and Pro202 at the active site's entrance. nih.gov

π-Interactions: The aromatic nature of both the pyrazole and the nitrophenyl rings allows for various π-interactions. These include π-π stacking, where the aromatic rings of the ligand and receptor residues (like Phenylalanine, Tyrosine, or Tryptophan) stack on top of each other. In the crystal structure of the closely related 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, supramolecular chains are formed due to π–π interactions between both the five- and six-membered rings of adjacent molecules. nih.govresearchgate.net

Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular interactions in crystal structures, providing further insight into hydrogen bonding and other close contacts. csic.esnih.gov

Interaction TypeLigand Moiety InvolvedExample Receptor Residues/Component
Hydrogen BondingNitro group (O atoms)Thr199, Thr200 (in hCA II)
Hydrophobic InteractionsPhenyl ring, Methyl groupVal135, Phe131, Pro202 (in hCA II)
π-π StackingPyrazole ring, Phenyl ringAromatic residues (e.g., Phe131)
C-H···O InteractionsC-H bonds and Oxygen atomsVarious receptor atoms

Studies on Nonlinear Optical (NLO) Properties

Pyrazoles are recognized for their significant nonlinear optical (NLO) properties, which are essential for applications in photonics and optoelectronics, such as optical switching and data storage. nih.govnih.gov The NLO response of a molecule is determined by its ability to alter its polarization in the presence of a strong electromagnetic field.

Calculation of Molecular Hyperpolarizability

The primary measure of a molecule's NLO activity at the molecular level is its hyperpolarizability (β for the first hyperpolarizability, a third-rank tensor). Computational chemistry, particularly Density Functional Theory (DFT), is widely used to calculate these properties. ekb.eg Studies on various pyrazole derivatives have shown that they possess promising NLO characteristics. nih.govunar.ac.id

The calculated first hyperpolarizability (β₀) for a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives ranged from 5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰ esu. nih.gov These values are significantly greater than that of urea, a standard reference material for NLO studies, indicating their potential as NLO materials. nih.gov The presence of multiple nitro groups can further enhance these properties. nih.gov

Compound ClassCalculated First Hyperpolarizability (β₀)Reference Material (Urea) β₀
Nitrophenyl Pyrazoline Methanone Derivatives5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰ esu~0.37 × 10⁻³⁰ esu

Relationship between Electronic Structure and NLO Response

The significant NLO response of this compound is directly linked to its electronic structure. The molecule incorporates a "push-pull" system, which is a classic design strategy for NLO chromophores. ekb.egjhuapl.edu

In this system:

The 4-nitrophenyl group acts as a strong electron-acceptor (the "pull" component) due to the electron-withdrawing nature of the nitro (NO₂) group. nih.gov

The pyrazole ring and its substituents serve as part of the π-conjugated bridge that facilitates electron delocalization.

This arrangement allows for efficient intramolecular charge transfer (ICT) from the donor part of the molecule to the acceptor part upon excitation by a light source. nih.gov A greater extent of ICT leads to a larger change in dipole moment and consequently a higher hyperpolarizability value. Computational analyses like Molecular Electrostatic Potential (MEP) maps confirm that the nitro group is a center for electrophilic attack, highlighting its role as an electron-accepting region. nih.gov Furthermore, a smaller energy gap (ΔEg) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is generally associated with enhanced NLO properties, as it indicates easier electronic transitions. nih.gov

Reaction Pathway Analysis and Mechanistic Predictions

The most common and well-established synthetic route to 1,3,5-trisubstituted pyrazoles is the Knorr pyrazole synthesis. This involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648). mdpi.comnih.gov For the synthesis of this compound, the predicted precursors would be 4-nitrophenylhydrazine (B89600) and a derivative of acetylacetone (B45752) .

The reaction mechanism is believed to proceed through the initial attack of the more nucleophilic nitrogen of the hydrazine onto one of the carbonyl carbons of the dicarbonyl compound, followed by cyclization and subsequent dehydration to form the aromatic pyrazole ring. researchgate.net The reaction of unsymmetrical 1,3-diketones can lead to the formation of two regioisomers, with the final product distribution depending on a combination of steric and electronic factors, as well as reaction conditions. researchgate.netmdpi.com

An alternative mechanistic pathway, particularly in reactions involving dinitropyrazoles, is the ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanism. researchgate.net Studies on the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines propose an ANRORC pathway. researchgate.net This mechanism involves the initial addition of the nucleophile (arylhydrazine) to the pyrazole ring, followed by the opening of the original ring and a subsequent new ring closure to form the final product. researchgate.net While not the primary route for the Knorr synthesis, it demonstrates the complex mechanistic possibilities in pyrazole chemistry.

Mechanistic Probes of Biological Interactions of 3 Methyl 1 4 Nitrophenyl 1h Pyrazole Analogues

Structure-Activity Relationship (SAR) Studies for Bioactive Pathways

The biological activity of pyrazole (B372694) derivatives is intricately linked to their structural and electronic characteristics. Structure-Activity Relationship (SAR) studies are crucial in elucidating how modifications to the pyrazole scaffold influence its interactions with biological targets. For pyrazole compounds, the substituents at the N1, C3, and C5 positions are considered essential for binding to enzymes like COX-2. nih.gov The unique properties of pyrazoles are often attributed to their susceptibility to electrophilic substitution reactions, particularly at position 4, and nucleophilic attacks at positions 3 and 5, which allows for the creation of diverse structures with varied biological activities. unar.ac.idnih.gov

The position and electronic nature of substituents on the pyrazole and its associated phenyl rings play a pivotal role in determining the compound's bioactivity. For instance, the inhibitory activity of certain pyrazole hybrids is directly related to the electronic properties of the para-substituent attached to the N1-phenyl ring. researchgate.net Research on N-acetyl pyrazole derivatives has shown that the specific substituents, rather than the core skeleton, dictate the activity. researchgate.net In some series, electron-donating groups on the phenyl ring at the C3-position enhanced antimicrobial activity, whereas strong electron-withdrawing groups diminished it. researchgate.net

Conversely, in other contexts, electron-withdrawing groups have been shown to enhance bioactivity. Studies have found that a p-nitrophenyl moiety attached to a pyrazole scaffold can result in high anti-inflammatory activity. mdpi.com The position of the nitro group itself is also critical; in one study on antifungal agents, a compound with a 2-nitrophenyl substituent was significantly more active than its 3- or 4-nitrophenyl counterparts. researchgate.net This highlights that both the electronic influence (electron-withdrawing nature of the nitro group) and its spatial orientation are key determinants of biological function.

Table 1: Influence of Substituents on Pyrazole Analogue Bioactivity

Compound SeriesSubstituent/PositionElectronic PropertyObserved Effect on BioactivityReference
Pyrazole-based HybridsPara-substituent on N1-phenyl ringVariedDirectly relates to inhibitory activity researchgate.net
Nitrophenyl-pyrazole Schiff basesNitro group at 2-position of phenyl ringElectron-withdrawingConsiderably higher antifungal activity compared to 3- or 4-nitro isomers researchgate.net
N-acetyl pyrazole derivativesSubstituents on C3-phenyl ringElectron-donating vs. Electron-withdrawingDonating groups enhanced activity; withdrawing groups decreased activity researchgate.net
Pyrazole-4-carbaldehyde derivativesp-nitrophenyl moietyElectron-withdrawingHighest anti-inflammatory activity in the series mdpi.com

Mechanistic Investigations of Anticancer Activity

Analogues of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole have been the subject of extensive research to unravel their anticancer mechanisms. These investigations have revealed that pyrazole derivatives can exert their cytotoxic effects through multiple pathways, including the disruption of cell proliferation, interaction with specific molecular targets, and the induction of programmed cell death.

A key mechanism of action for many pyrazole-based anticancer agents is the modulation of cell proliferation, often by inducing cell cycle arrest. noveltyjournals.com Studies on triple-negative breast cancer cells (MDA-MB-468) showed that certain pyrazole derivatives induce a dose- and time-dependent toxicity, causing the cells to arrest in the S phase of the cell cycle. waocp.orgwaocp.orgnih.gov Other pyrazole hybrids have been found to arrest the cell cycle in the G2/M phase in lung carcinoma (A549) cells. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. The inhibition of critical signaling pathways, such as the PI3K/Akt/ERK1/2 pathway, by pyrazolinone chalcones is another way these compounds halt cell proliferation. nih.gov

The anticancer activity of pyrazole derivatives is often linked to their ability to inhibit specific enzymes that are crucial for cancer cell survival and growth. The pyrazole scaffold is recognized as a "privileged" structure for the development of kinase inhibitors. nih.govnih.gov These compounds have been shown to target a wide array of kinases.

Kinase Inhibition : Pyrazole derivatives have been developed as inhibitors for Cyclin-Dependent Kinases (CDKs), Aurora-A kinase, Akt1 kinase, and Vascular Endothelial Growth Factor Receptors (VEGFRs). noveltyjournals.comnih.govnih.gov Inhibition of these kinases can halt the cell cycle and disrupt angiogenesis, the process of forming new blood vessels that tumors need to grow. noveltyjournals.com Some pyrazoles also inhibit other kinases involved in cancer signaling, such as JAK1, JAK2, c-Met, and ALK. nih.gov

Topoisomerase Inhibition : While not pyrazoles themselves, related studies on compounds containing a nitrophenyl group suggest a potential mechanism. Nitrated indenoisoquinolines have been identified as potent topoisomerase I (Top1) inhibitors, where the nitro group was found to be important for the inhibitory activity. nih.gov Similarly, nitrofuran-based compounds have been shown to inhibit topoisomerase II. researchgate.net This suggests that the nitrophenyl moiety of pyrazole analogues could potentially interact with these enzymes.

Other Targets : In addition to kinases, pyrazole analogues have been found to target other key cellular components. One novel pyrazole was identified as an inhibitor of tubulin polymerization, a process essential for cell division. mdpi.com Furthermore, pyrazole-thiadiazole hybrids have been investigated as potential Epidermal Growth Factor Receptor (EGFR) inhibitors. acs.org

Table 2: Molecular Targets of Pyrazole Analogues in Cancer

Target ClassSpecific TargetTherapeutic EffectReference
KinasesCDKs, Aurora-A, Akt1Cell Cycle Arrest noveltyjournals.comnih.govnih.gov
VEGFRAnti-angiogenesis noveltyjournals.com
JAK1/2, c-Met, ALKInhibition of cancer signaling nih.gov
EGFRInhibition of cancer signaling acs.org
TopoisomerasesTopoisomerase I & II (potential)Inhibition of DNA replication nih.govresearchgate.net
Cytoskeletal ProteinsTubulinDisruption of mitosis mdpi.com

Inducing apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. nih.gov Pyrazole derivatives have demonstrated a strong capacity to trigger apoptosis in cancer cells through various mechanisms. A common pathway involves the generation of reactive oxygen species (ROS). waocp.orgwaocp.org The buildup of ROS creates oxidative stress, which can damage cellular components and initiate apoptosis, often mediated by the activation of caspase-3. waocp.orgwaocp.orgnih.gov

Furthermore, pyrazole analogues can modulate the expression of key apoptosis-regulating proteins. For instance, certain pyrazolyl and chalcone-pyrazole hybrids have been shown to upregulate the tumor suppressor protein p53. nih.govnih.gov This, in turn, can increase the expression of pro-apoptotic proteins like Bax while decreasing the expression of anti-apoptotic proteins like Bcl-2, tipping the cellular balance towards cell death. nih.gov

Insights into Anti-inflammatory Mechanisms

The pyrazole nucleus is a core structural motif in several well-known nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Analogues of this compound have been investigated for their anti-inflammatory properties, with research pointing towards the inhibition of key inflammatory mediators.

The primary mechanism for many anti-inflammatory pyrazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation. nih.gov Molecular modeling studies indicate that pyrazole analogues can bind to the COX-2 active site through a combination of hydrogen bonding and π-π interactions. nih.govnih.gov In addition to COX inhibition, these compounds can also suppress other inflammatory pathways. Research has shown that pyrazole derivatives can significantly inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov For example, a study involving 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide demonstrated notable anti-inflammatory effects in a histamine-induced paw edema model, confirming the potential of this structural class to mitigate inflammatory responses. nih.gov

Cyclooxygenase (COX) Inhibition and Related Pathways

The pyrazole moiety is a well-established pharmacophore in the development of anti-inflammatory agents, with many of its derivatives exhibiting potent inhibitory effects on cyclooxygenase (COX) enzymes. nih.gov These enzymes, COX-1 and COX-2, are central to the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (B1171923). While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Consequently, selective inhibition of COX-2 is a key strategy in the design of anti-inflammatory drugs with reduced gastrointestinal side effects.

A notable example of a pyrazole-containing drug is Celecoxib, a selective COX-2 inhibitor widely used in clinical practice. nih.gov The structural features of pyrazole derivatives, including the arrangement of substituents on the heterocyclic ring, are crucial for their selective binding to the active site of the COX-2 enzyme. Research into new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives has shown that these compounds can be potent and selective inhibitors of COX-2. tandfonline.comresearchgate.net Molecular docking studies have further elucidated the binding interactions of these pyrazole analogues within the COX-2 active site, highlighting the importance of specific structural motifs for inhibitory activity. researchgate.net While direct studies on this compound are limited, the established anti-inflammatory potential of its structural analogues suggests that it may also interact with and inhibit COX enzymes, thereby modulating inflammatory pathways.

Molecular Basis of Antimicrobial Activity

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities, encompassing both antibacterial and antifungal effects. mdpi.comscholarsresearchlibrary.comnih.gov The molecular basis for this activity is multifaceted, involving interactions with various cellular targets essential for microbial survival and proliferation.

Analogues of this compound have shown significant promise as antibacterial agents, exhibiting activity against a range of both Gram-positive and Gram-negative bacteria. scholarsresearchlibrary.commeddocsonline.org For instance, certain pyrazole derivatives have been found to be highly active against Escherichia coli (a Gram-negative bacterium) and Streptococcus epidermidis (a Gram-positive bacterium), with minimum inhibitory concentrations (MICs) comparable to or even lower than standard antibiotics like Ciprofloxacin. nih.gov The antibacterial efficacy of these compounds is often influenced by the nature and position of substituents on the pyrazole and phenyl rings. greenpharmacy.info For example, the presence of nitro, chloro, and bromo groups has been suggested to enhance antibacterial activity. greenpharmacy.info

Compound AnalogueBacterial StrainMIC (µg/mL)Reference
Analogue 3Escherichia coli0.25 nih.gov
Analogue 4Streptococcus epidermidis0.25 nih.gov
Ciprofloxacin (Standard)Escherichia coli0.5 nih.gov
Ciprofloxacin (Standard)Streptococcus epidermidis4 nih.gov

Antifungal Activity against Specific Fungal Strains

In addition to their antibacterial properties, pyrazole derivatives have also been investigated for their antifungal potential. scholarsresearchlibrary.commeddocsonline.org Studies have demonstrated the efficacy of these compounds against various fungal strains, including phytopathogenic fungi that can cause significant damage to crops. nih.gov For example, certain pyrazole analogues have displayed high activity against Aspergillus niger. nih.gov The antifungal activity is also structure-dependent, with specific substitutions on the pyrazole core leading to enhanced potency against particular fungal species. nih.gov

Compound AnalogueFungal StrainMIC (µg/mL)Reference
Analogue 2Aspergillus niger1 nih.gov
Clotrimazole (Standard)Aspergillus niger1 nih.gov

Exploration of Bacterial and Fungal Molecular Targets

The antimicrobial action of pyrazole derivatives is attributed to their ability to interfere with critical molecular processes in bacteria and fungi. One of the proposed mechanisms of action is the inhibition of DNA gyrase, an essential enzyme involved in bacterial DNA replication. nih.gov By targeting this enzyme, pyrazole compounds can effectively halt bacterial proliferation. Another potential target is the synthesis of the cell wall, a structure vital for maintaining the integrity of microbial cells. bohrium.com Disruption of cell wall synthesis can lead to cell lysis and death. The polyamine signal transduction system, which regulates virulence gene expression in some pathogenic bacteria, has also been identified as a potential target for pyrazole-based inhibitors. bohrium.com For fungi, the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain, is a known mechanism for some pyrazole-containing fungicides. nih.govresearchgate.net

Antioxidant Mechanisms and Radical Scavenging Pathways

Several pyrazole derivatives have been shown to possess significant antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases. nih.gov The antioxidant activity of these compounds is primarily attributed to their ability to scavenge free radicals. nih.gov The proposed mechanism for this radical scavenging activity often involves a single electron transfer (SET) process. researchgate.net

Studies on the antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one, a related compound, have shown that its anionic form is significantly more reactive towards free radicals than its neutral form. nih.gov This compound was found to effectively inhibit lipid peroxidation in liposomal membranes, demonstrating its potential to protect cellular structures from oxidative damage. nih.gov The antioxidant capacity of pyrazole derivatives can be evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. nih.gov The ability of these compounds to donate a hydrogen atom or an electron to stabilize free radicals is a key determinant of their antioxidant potential.

Antiviral Activity at the Molecular Level

The pyrazole scaffold has emerged as a promising framework for the development of novel antiviral agents. nih.govresearchgate.net Derivatives of pyrazole have demonstrated activity against a wide range of viruses, including both RNA and DNA viruses. nih.govfrontiersin.org The antiviral mechanisms of these compounds are diverse and often target specific viral proteins or cellular pathways essential for viral replication.

For instance, certain pyrazole derivatives have been shown to inhibit the replication of Newcastle disease virus (NDV) by potentially interacting with immune receptors like TLR4. nih.gov Molecular docking studies have suggested that these compounds can bind to the receptor, thereby modulating the host's immune response to the viral infection. nih.gov Other pyrazole-containing compounds have been found to interfere with the replication of viruses such as the Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV). frontiersin.org Time-of-addition experiments have indicated that some of these derivatives act at a post-infection stage, suggesting that they may inhibit viral replication within the host cell. frontiersin.org The broad-spectrum antiviral potential of pyrazole derivatives highlights their importance as lead compounds in the discovery of new antiviral therapies. nih.gov

Other Mechanistic Biological Investigations

Analogues of this compound have been the subject of various biological investigations, revealing a broad spectrum of pharmacological activities. These studies have explored their potential as anticonvulsant, analgesic, antidiabetic, and anti-tuberculosis agents, with research focusing on understanding their mechanisms of action and structure-activity relationships (SAR).

Anticonvulsant Activity

The anticonvulsant properties of pyrazole derivatives have been attributed to their ability to modulate central nervous system (CNS) activity. Research has shown that specific structural modifications on the pyrazole scaffold can lead to significant anticonvulsant effects in preclinical models.

Detailed research into a series of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] hydrazides has provided insights into their anticonvulsant potential. nih.gov These compounds were evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) induced seizure models. The presence of a hydrazide moiety at the 4-position of the pyrazole ring appears crucial for this activity. Structure-activity relationship studies suggest that the nature of the substituent on the hydrazide group influences the potency and neurotoxicity profile. For instance, some derivatives showed protection in both MES and scPTZ models, indicating a broad spectrum of anticonvulsant activity. nih.gov The mechanism for some pyrazole derivatives may involve CNS depressant effects and a reduction in oxidative stress and inflammation within the brain. dovepress.com

Table 1: Anticonvulsant Activity of 3-methyl-1-phenyl-1H-pyrazole Analogues

Compound ID Substituent at C4 Substituent on Hydrazide Anticonvulsant Activity (MES test) Anticonvulsant Activity (scPTZ test) Reference
Analogue A -CH=N-NH-CO-R 2-substituted Protection observed Protection observed nih.gov
Analogue B -CH=N-NH-CO-R 4-substituted Protection observed Protection observed nih.gov
Analogue C -CH=N-NH-CO-R Unspecified Potent activity (ED50 not specified) Not specified researchgate.net

Analgesic Activity

The analgesic effects of pyrazole analogues are often linked to their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin (B15479496) synthesis pathway.

Studies on 3-methyl pyrazolone (B3327878) derivatives have demonstrated significant analgesic activity in animal models such as the tail flick and acetic acid-induced writhing tests. nih.gov For example, 4-[2-chlorobenzylidine]-3-methylpyrazolin-5(4H)-one (PYZ2) showed a prominent analgesic response. nih.gov The mechanism is believed to involve the inhibition of COX enzymes, thereby reducing the production of prostaglandins that mediate pain and inflammation. dovepress.com The structure-activity relationship for these compounds indicates that the substituent at the 4-position of the pyrazolone ring is a key determinant of analgesic potency. The fusion of pyrazole with other heterocyclic rings, such as 1,2,4-triazole, has also been explored to create hybrid molecules with potential antinociceptive activity. zsmu.edu.ua

Table 2: Analgesic Activity of 3-methyl-pyrazole Analogues

Compound ID Core Structure Substituent at C4 Animal Model Analgesic Effect Reference
PYZ1 3-methylpyrazolin-5(4H)-one 4-N dimethylamino benzylidine Acetic acid-induced writhing Significant activity nih.gov
PYZ2 3-methylpyrazolin-5(4H)-one 2-chlorobenzylidine Acetic acid-induced writhing, Tail flick Prominent activity nih.gov
PYZ3 3-methylpyrazolin-5(4H)-one benzylidine Acetic acid-induced writhing Significant activity nih.gov
Series 5a-5u Hybrid Pyrazole Various aryl/heteroaryl Acetic acid-induced writhing Inhibition from 29.56% to 73.72% dovepress.com

Antidiabetic Activity

Pyrazole derivatives have emerged as promising candidates for the management of diabetes, primarily through the inhibition of key digestive enzymes such as α-glucosidase and α-amylase. nih.govresearchgate.net Inhibition of these enzymes delays carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia.

A series of acyl pyrazole sulfonamides were synthesized and evaluated for their α-glucosidase inhibitory activity. All tested compounds were found to be more potent than the standard drug, acarbose (B1664774) (IC50 = 35.1 ± 0.14 µM), with IC50 values ranging from 1.13 to 28.27 µM. nih.govresearchgate.net The most potent compound in this series featured a chlorine atom at the para-position of a phenyl ring attached to the acyl group. nih.gov This highlights the importance of the electronic and steric properties of substituents on the pyrazole scaffold for effective enzyme inhibition. In silico docking studies have further supported these findings by revealing key interactions between the pyrazole derivatives and the active site of α-glucosidase. nih.govresearchgate.net

Table 3: Antidiabetic Activity of Acyl Pyrazole Sulfonamide Analogues

Compound ID Substituent on Acyl Phenyl Ring α-Glucosidase Inhibition IC50 (µM) Reference
5a 4-Cl 1.13 ± 0.06 nih.govresearchgate.net
5b 3-Cl 2.11 ± 0.08 nih.gov
5c 2-Cl 3.29 ± 0.11 nih.gov
5d 4-F 4.21 ± 0.13 nih.gov
5e 4-Br 5.03 ± 0.16 nih.gov
Acarbose (Standard) - 35.1 ± 0.14 nih.govresearchgate.net

Anti-tuberculosis Activity

The search for novel anti-tuberculosis agents has led to the investigation of various heterocyclic compounds, including pyrazole analogues. These compounds have shown promising activity against Mycobacterium tuberculosis (Mtb) through diverse mechanisms of action.

One line of research has focused on pyrazole derivatives as inhibitors of essential mycobacterial enzymes. For instance, a series of diarylpyrazole derivatives were found to inhibit Mtb CYP121A1, a P450 enzyme essential for the bacterium. nih.gov The most active compounds in this series displayed Minimum Inhibitory Concentration (MIC90) values in the low micromolar range against the Mtb H37Rv strain. nih.gov Another target is the Mycobacterium membrane protein Large 3 (MmpL3), which is crucial for cell wall biosynthesis; certain 1,3,5-trisubstituted pyrazoles have shown potent activity by inhibiting this protein. nih.gov For example, one such derivative exhibited a MIC of 0.3 µM. nih.gov Furthermore, pyrazoline derivatives have also been evaluated, with one compound containing a para-methyl substituted phenyl ring showing a MIC of 17 µM against Mtb H37Ra. mdpi.com These studies underscore the potential of the pyrazole scaffold in developing new anti-TB drugs with novel mechanisms.

Table 4: Anti-tuberculosis Activity of Pyrazole Analogues

Compound ID Core Structure Key Substituents Target Strain MIC (µM) Reference
11f Imidazole diarylpyrazole Propyloxy, 4-chloroaryl Mtb H37Rv 10.1 (MIC90) nih.gov
12b Triazole diarylpyrazole Methoxy, 4-chloroaryl Mtb H37Rv 11.88 (MIC90) nih.gov
6 1,3,5-trisubstituted pyrazole 4-isopropylphenyl at C5, 4-methoxypiperidine (B1585072) at C3 Mtb 0.3 nih.gov
4a Pyrazoline para-methylphenyl Mtb H37Ra 17 mdpi.com
MS208 Pyrazole Dichlorophenyl Mtb >200 µg/mL mdpi.com
DA1 Pyrazole 4-chlorophenyl Mtb >200 µg/mL mdpi.com
DA6 Pyrazole 4-chlorophenyl, 4-chlorobenzoyl Mtb 100 µg/mL mdpi.com

Advanced Applications in Materials and Supramolecular Chemistry

Ligand Design for Coordination Chemistry

The structure of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole, featuring two nitrogen atoms within its five-membered aromatic ring, makes it a suitable candidate for use as a ligand in coordination chemistry. Pyrazole (B372694) derivatives are known to coordinate with metal ions through the nitrogen atoms of the pyrazole ring, forming stable complexes. The presence of the nitrophenyl group can also influence the electronic properties of the resulting metal complexes.

Synthesis of Metal Complexes with Pyrazole Ligands

The synthesis of metal complexes using pyrazole-based ligands is a well-established area of organometallic chemistry. Generally, these syntheses involve the reaction of a pyrazole derivative with a metal salt, such as a metal nitrate or chloride, in a suitable solvent. For instance, copper(II) nitrate has been reacted with naphthyl pyrazole ligands to form new copper complexes. Similarly, zinc(II) chloride has been used to create complexes with other substituted pyrazole ligands. The coordination typically occurs through the nitrogen atoms of the pyrazole ring. While specific synthetic details for complexes of this compound are not extensively documented in the provided search results, the general methodologies used for other pyrazole derivatives are applicable. These methods often involve straightforward reactions at room temperature or with gentle heating to facilitate the formation of the coordination complex.

Electrochemical Properties of Metal Complexes for Sensing Applications (e.g., pesticide detection)

Pyrazole derivatives and their metal complexes are recognized for a range of biological activities, including pesticidal properties. This inherent activity suggests their potential use in sensing applications. Metal complexes derived from ligands similar to pyrazole have been shown to possess excellent catalytic activity for oxygen evolution and reduction reactions, indicating their electrochemical activity. The electrochemical properties of these complexes are crucial for their function as sensors. By monitoring changes in electrical signals (such as current or potential) upon interaction with a target analyte, these complexes can be used for detection. Although direct studies on this compound complexes for pesticide sensing are not detailed, the foundational chemistry of pyrazole metal complexes supports this potential application.

Photochromic Materials Based on Pyrazole Derivatives

Photochromism is a phenomenon where a molecule undergoes a reversible transformation between two forms, each having different absorption spectra, upon exposure to electromagnetic radiation. Pyrazole derivatives have been investigated as components of photochromic materials due to their structural versatility.

Design and Synthesis of Photochromic Pyrazole Systems

The design of photochromic materials often involves creating molecules that can undergo a light-induced reversible structural change. For pyrazole-based systems, this can be achieved by incorporating the pyrazole moiety into a larger molecular framework that facilitates photoisomerization. For example, a photochromic compound incorporating a pyrazole ring was synthesized through a one-pot, three-component reaction involving a pyrazole-4-carbaldehyde derivative, trans-2-benzoyl-3-(4-nitrophenyl)aziridine, and ammonium acetate. Another approach involves the synthesis of pyrazolone (B3327878) derivatives, which can exhibit photochromic behavior through enol-keto tautomerization triggered by light. These synthetic strategies highlight the adaptability of the pyrazole scaffold in creating light-sensitive materials.

Photo-induced Reversible Changes in Spectral Properties

Upon irradiation with UV light, photochromic pyrazole derivatives can exhibit significant and reversible changes in their spectral properties. For example, a pyrazolyl-1,3-diazabicyclo[3.1.0]hex-3-ene derivative changes color from colorless to yellow in solution and from pale beige to deep orange in the solid state when exposed to 365 nm UV light. This color change is attributed to the reversible opening of the aziridine (B145994) ring within the molecule. Similarly, some pyrazolone-based compounds show a color change from white to yellow-brown upon UV irradiation, which can be reversed by heating. These spectral shifts are often accompanied by changes in fluorescence, allowing for the modulation of light emission through photoisomerization.

The table below summarizes the observed photo-induced changes in a related pyrazole derivative.

PropertyBefore UV IrradiationAfter UV Irradiation (365 nm)
Color (Solution) ColorlessYellow
Color (Solid State) Pale BeigeDeep Orange

Data derived from a study on 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene.

Supramolecular Assemblies and Molecular Recognition Studies

The study of supramolecular assemblies involves understanding the non-covalent interactions that govern the organization of molecules in the solid state. A compound closely related to the subject, 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, provides insight into the types of interactions that can be expected. In its crystal structure, supramolecular chains are formed through π–π interactions between the pyrazole and benzene (B151609) rings of adjacent molecules. The distance between the ring centroids in these stacks is approximately 3.865 Å.

In other pyrazole derivatives, a combination of C—H⋯N and C—H⋯O hydrogen bonds links the molecules into sheet-like structures, demonstrating the importance of hydrogen bonding in directing the supramolecular assembly. These non-covalent interactions are fundamental to molecular recognition, where molecules selectively bind to one another. The specific geometry and electronic properties of this compound, including the presence of the nitro group and the pyrazole nitrogen atoms, provide sites for such specific interactions, making it a candidate for studies in molecular recognition and the design of self-assembling systems.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives, including 3-methyl-1-(4-nitrophenyl)-1H-pyrazole, has traditionally relied on the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.govmdpi.com While effective, future efforts will increasingly focus on "green" and sustainable chemistry principles to minimize environmental impact and enhance efficiency. nih.govresearchgate.netcitedrive.com

Key future directions include:

Multicomponent Reactions (MCRs): One-pot MCRs are highly sought after for their operational simplicity, atom economy, and ability to generate complex molecules from simple precursors in a single step. mdpi.comnih.gov Future research will likely focus on developing novel MCRs for the synthesis of highly substituted pyrazoles, potentially using 4-nitrophenylhydrazine (B89600) as a key building block.

Eco-friendly Solvents and Catalysts: The shift away from hazardous organic solvents towards greener alternatives like water, ionic liquids, or solvent-free conditions is a major trend. thieme-connect.com Research will explore the use of recyclable and environmentally benign catalysts, such as nano-catalysts (e.g., nano-ZnO) or biocatalysts, to drive the synthesis of pyrazole derivatives. nih.govmdpi.com

Alternative Energy Sources: The application of microwave irradiation and ultrasound assistance has already shown promise in accelerating reaction times and improving yields in pyrazole synthesis. mdpi.com Further exploration of these and other energy sources, like photoredox catalysis, could unlock novel and efficient synthetic pathways. mdpi.com

These advancements aim to create synthetic routes that are not only high-yielding but also align with the principles of sustainable development, reducing waste and energy consumption. nih.govcitedrive.com

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Understanding

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its behavior and designing new applications. The integration of advanced analytical and computational methods will provide unprecedented insight.

Spectroscopic Characterization: While standard techniques like NMR and IR are routine, future studies will increasingly employ more advanced methods. mdpi.comnih.gov X-ray crystallography will be vital for unambiguously determining the three-dimensional structure and intermolecular interactions in the solid state. tandfonline.comresearchgate.net Advanced NMR techniques can elucidate subtle structural details and conformational dynamics in solution.

Computational Chemistry: Density Functional Theory (DFT) calculations have become indispensable for studying pyrazole derivatives. rsc.orgresearchgate.net Future research will leverage DFT to predict geometric parameters, vibrational frequencies, and electronic properties (such as HOMO-LUMO energy gaps), which correlate well with experimental data. tandfonline.comnih.gov These calculations can elucidate reactivity, stability, and potential for applications like nonlinear optics (NLO). nih.gov Molecular docking and molecular dynamics (MD) simulations will be crucial for predicting how these molecules interact with biological targets, providing insights into their potential therapeutic mechanisms. researchgate.netdergipark.org.tr

The synergy between experimental spectroscopic data and theoretical calculations will provide a comprehensive molecular-level understanding, guiding the rational design of new derivatives with tailored properties. rsc.orgnih.gov

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. nih.gov Derivatives containing a nitrophenyl group have shown a range of biological activities, including anticancer and antimicrobial effects. nih.govnih.govresearchgate.net Future research will aim to identify novel biological targets for this compound and elucidate its mechanisms of action.

A notable area of interest is in neurodegenerative diseases. A derivative, N-(3-Nitrophenylpyrazole) Curcumin, has demonstrated a remarkable ability to inhibit the aggregation of α-synuclein, a protein implicated in Parkinson's disease. nih.govnih.govresearchgate.net This compound was found to not only prevent the formation of toxic protein fibrils but also to disrupt pre-formed aggregates. nih.govnih.gov

Future research avenues include:

Target Identification: Utilizing chemoproteomics and other advanced screening techniques to identify the specific proteins and biological pathways that this compound and its analogues interact with. The pyrazole ring is known to target protein kinases, which are crucial in cancer pathways. researchgate.net

Mechanistic Studies: Investigating the detailed molecular mechanisms behind its observed biological effects. For example, exploring how it might induce cell cycle arrest or apoptosis in cancer cells or modulate neuroinflammation in the context of neurodegeneration. mdpi.com

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues to systematically probe how modifications to the pyrazole core and its substituents affect biological activity, leading to the optimization of lead compounds. nih.gov

These investigations could uncover new therapeutic applications for this class of compounds, potentially addressing unmet medical needs in oncology, neurodegeneration, and infectious diseases. bohrium.com

Expansion into Emerging Material Science Applications

The unique electronic properties of pyrazole derivatives, particularly those with conjugated systems and strong electron-donating or -withdrawing groups, make them attractive candidates for applications in material science. mdpi.com The presence of the electron-withdrawing 4-nitrophenyl group in this compound suggests potential in this arena.

Future research could explore its use in:

Nonlinear Optics (NLO): Molecules with large hyperpolarizability are sought for NLO materials, which have applications in telecommunications and optical computing. The donor-acceptor nature of the pyrazole-nitrophenyl system could lead to significant NLO responses. nih.gov Computational studies can predict these properties, guiding the synthesis of promising candidates. nih.gov

Organic Electronics: Pyrazole-containing compounds have been investigated for their electroluminescent properties. nih.gov Future work could assess the potential of this compound and its derivatives as components in organic light-emitting diodes (OLEDs) or other electronic devices.

Sensors: The pyrazole scaffold can be functionalized to act as a chemosensor for detecting specific ions or molecules. mdpi.com The electronic properties of the nitrophenyl group could be modulated upon binding to an analyte, leading to a detectable optical or electronic signal.

The exploration of these material science applications represents a relatively untapped area for this specific pyrazole derivative, offering exciting opportunities for innovation. researchgate.net

Synergistic Approaches Combining Synthesis, Computation, and Biological Evaluation

The future of drug discovery and materials development lies in a highly integrated, multidisciplinary approach. chemistryviews.org The progression of this compound from a simple heterocyclic compound to a lead candidate for a specific application will depend on the seamless combination of synthesis, computational modeling, and biological testing. nih.gov

This synergistic workflow would involve:

Computational Design: Using molecular modeling to design novel derivatives of this compound with predicted improvements in biological activity or material properties. dergipark.org.trresearchgate.net

Efficient Synthesis: Employing modern, sustainable synthetic methods to efficiently produce the designed compounds in a library format. chemistryviews.org

High-Throughput Screening: Rapidly evaluating the synthesized compounds for their desired biological or physical properties using automated in vitro assays. ontosight.ai

Iterative Optimization: Feeding the experimental results back into the computational models to refine predictions and design the next generation of compounds.

This iterative cycle of design, synthesis, and evaluation accelerates the discovery process, enabling a more rational and resource-efficient path to novel drugs and materials. nih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for 3-methyl-1-(4-nitrophenyl)-1H-pyrazole, and how are yields optimized?

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using triazenylpyrazole precursors. Key steps include reacting 3-azido-5-methyl-1-(4-nitrophenyl)-1H-pyrazole with alkynes under mild conditions (50°C, 16 hours) in THF/water. Yields (~61–84%) are improved by optimizing catalyst loading (e.g., CuSO₄/sodium ascorbate), solvent polarity, and reaction time. Purification via flash chromatography (cyclohexane/ethyl acetate gradient) ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Confirms regiochemistry (e.g., singlet at δ 5.96 ppm for pyrazole C-H) and substituent positions .
  • IR spectroscopy : Identifies functional groups (e.g., nitro stretch at ~1511 cm⁻¹, azide stretch at ~2122 cm⁻¹) .
  • Mass spectrometry : Validates molecular weight (e.g., HRMS-EI m/z 244.0703 [M⁺]) and fragmentation patterns .

Q. How does the nitro group at the 4-position of the phenyl ring influence the compound’s reactivity?

The electron-withdrawing nitro group enhances electrophilic substitution resistance but stabilizes negative charge in intermediates, facilitating nucleophilic reactions (e.g., SNAr). It also increases dipole moments, affecting solubility in polar solvents .

Advanced Research Questions

Q. What strategies resolve contradictions in tautomeric assignments for pyrazole derivatives?

Tautomerism (e.g., 3- vs. 5-substituted pyrazoles) is resolved via:

  • X-ray crystallography : Directly visualizes tautomeric forms in crystal lattices (e.g., triclinic crystal system with distinct H-bonding patterns) .
  • Dynamic NMR : Detects slow-exchange tautomers through variable-temperature experiments .
  • Computational modeling : Predicts thermodynamic stability of tautomers using DFT (e.g., Gibbs free energy differences) .

Q. How can substituent effects be leveraged to design derivatives with enhanced bioactivity?

  • Electron-donating groups (e.g., methoxy) : Improve solubility and binding affinity to hydrophobic enzyme pockets (e.g., carbonic anhydrase inhibitors) .
  • Trifluoromethyl groups : Enhance metabolic stability and membrane permeability via lipophilicity modulation .
  • Triazole hybrids : Introduce hydrogen-bonding motifs for targeted interactions (e.g., antimicrobial activity via bacterial enzyme inhibition) .

Q. What experimental designs mitigate low yields in multi-step syntheses of pyrazole hybrids?

  • Sequential one-pot reactions : Reduce intermediate isolation steps (e.g., azide formation followed by CuAAC in situ) .
  • Microwave-assisted synthesis : Accelerates reaction kinetics (e.g., 30-minute cycles vs. 16-hour conventional heating) .
  • Flow chemistry : Enhances scalability and reproducibility for triazole-pyrazole hybrids .

Q. How do researchers validate the biological target engagement of pyrazole derivatives?

  • Molecular docking : Screens derivatives against crystallographic protein structures (e.g., COX-2 or carbonic anhydrase IX) to predict binding poses .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for lead optimization .
  • In vitro assays : Measures IC₅₀ values for enzyme inhibition (e.g., prostaglandin synthase inhibition at µM concentrations) .

Methodological Considerations

Q. What analytical workflows address spectral overlaps in complex pyrazole derivatives?

  • 2D NMR (COSY, HSQC) : Resolves overlapping ¹H signals in crowded regions (e.g., aromatic protons) .
  • LC-MS/MS : Differentiates isomers via retention time and fragmentation fingerprints .
  • Synchrotron XRD : Provides ultrahigh-resolution data for ambiguous crystal structures .

Q. How are reaction mechanisms elucidated for novel pyrazole functionalization?

  • Isotopic labeling : Tracks regioselectivity in azide-alkyne cycloadditions (e.g., ¹⁵N-labeled intermediates) .
  • Kinetic isotope effects (KIE) : Identifies rate-determining steps (e.g., C-H activation vs. cyclization) .
  • In situ IR/Raman spectroscopy : Monitors transient intermediates (e.g., nitrene formation) .

Data Contradictions and Solutions

Q. Why do some studies report conflicting biological activities for structurally similar derivatives?

Discrepancies arise from:

  • Subtle stereoelectronic effects : Minor substituent changes (e.g., para vs. meta nitro) alter binding modes .
  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (e.g., human vs. bacterial carbonic anhydrase) .
  • Solubility artifacts : Aggregation in aqueous buffers may mask true activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.